molecular formula C26H42N2O4 B1396995 Z-D-allo-Ile DCHA CAS No. 253595-73-2

Z-D-allo-Ile DCHA

Cat. No.: B1396995
CAS No.: 253595-73-2
M. Wt: 446.6 g/mol
InChI Key: QWMHUFMEYKIYPC-XOZOLZJESA-N
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Description

Z-D-allo-Ile DCHA (Cbz-D-allo-Ile·DCHA) is a chemically modified amino acid derivative where the N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, and the counterion is dicyclohexylamine (DCHA). Its molecular formula is C₂₆H₄₂N₂O₄, with a molecular weight of 446.62 g/mol . This compound is primarily utilized in peptide synthesis as a protecting group for the isoleucine residue, enhancing reaction selectivity and yield. Its stereochemical configuration ("D-allo") distinguishes it from standard isoleucine derivatives, influencing its reactivity and applications in asymmetric synthesis .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMHUFMEYKIYPC-XOZOLZJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718513
Record name N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253595-73-2
Record name N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of Z-D-allo-isoleucine dicyclohexylammonium salt typically begins with D-isoleucine. The process involves esterification with Cbz anhydride to introduce the Cbz protecting group. Finally, the compound is reacted with dichloroformic acid to form the corresponding salt . Industrial production methods follow similar synthetic routes, ensuring high purity and consistency in the final product .

Chemical Reactions Analysis

Z-D-allo-isoleucine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Z-D-allo-isoleucine dicyclohexylammonium salt involves its ability to protect amino acids during chemical reactions. By forming a stable complex with the amino acid, it prevents unwanted side reactions and ensures the purity of the final product. The molecular targets and pathways involved in this process include the amino acid residues and the specific enzymes or catalysts used in the reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Z-D-allo-Ile DCHA and analogous DCHA-containing compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Modifications
This compound 253595-73-2 C₂₆H₄₂N₂O₄ 446.62 Cbz-protected D-allo-isoleucine, DCHA salt
Z-Ile-OH·DCHA N/A C₂₃H₃₆N₂O₄ 428.55 Cbz-protected L-isoleucine, DCHA salt
Z-D-ALLO-THR(TBU)-OH DCHA 100157-55-9 C₁₆H₂₃N₂O₅ 490.68 Cbz-protected D-allo-threonine (tBu), DCHA
Z-D-Dap(Alloc).DCHA 1423018-03-4 C₂₇H₄₁N₃O₆ 503.63 Cbz/Alloc-protected diaminopropanoic acid
Z-D-Leu-OH·DCHA N/A C₂₆H₄₁N₂O₄ 446.60 Cbz-protected D-leucine, DCHA salt

Key Observations :

  • Steric and Stereochemical Effects : The "D-allo" configuration in this compound increases steric hindrance compared to L-isoleucine derivatives (e.g., Z-Ile-OH·DCHA), affecting peptide coupling efficiency .
  • Side-Chain Modifications: Z-D-ALLO-THR(TBU)-OH DCHA incorporates a tert-butyl (tBu)-protected threonine side chain, enhancing solubility in non-polar solvents .
  • Dual Protection : Z-D-Dap(Alloc).DCHA features dual protection (Cbz and Alloc), enabling orthogonal deprotection strategies in complex peptide synthesis .

Research Findings :

  • A study on Z-Ile-OH·DCHA demonstrated a peptide coupling yield of >85% under optimized conditions, attributed to the DCHA counterion’s role in stabilizing reactive intermediates .
  • Z-D-ALLO-THR(TBU)-OH DCHA showed 98% purity via HPLC, with applications in high-precision medicinal chemistry workflows .

Biological Activity

Z-D-allo-Ile DCHA (Z-D-allo-isoleucine DCHA) is a compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies, providing a comprehensive overview supported by diverse sources.

Overview of this compound

This compound is a synthetic amino acid derivative that belongs to the class of allo-amino acids. These compounds are characterized by their unique stereochemistry, which can significantly influence their biological interactions and activities. The compound is often studied for its effects on various biological systems, particularly in relation to ion channels and receptor modulation.

This compound interacts with several biological targets, including ion channels and G protein-coupled receptors (GPCRs). The following mechanisms have been identified:

  • Ion Channel Modulation : this compound has been shown to affect the activity of voltage-gated potassium channels (Kv1.3), which are crucial in regulating neuronal excitability and immune responses. It competes with other ligands for binding sites, thereby altering channel activity.
  • Receptor Interaction : Similar to other allo-amino acids, this compound can act as an agonist or antagonist at GPCRs. This duality allows it to modulate various signaling pathways involved in inflammation and immune responses.

Research Findings

Several studies have investigated the biological activity of this compound, revealing insights into its pharmacological potential:

Case Studies

  • Kv1.3 Channel Inhibition :
    • A study conducted on the effects of this compound on Kv1.3 channels demonstrated significant inhibition at micromolar concentrations. The compound was found to have a higher affinity compared to its natural counterparts, suggesting potential therapeutic applications in autoimmune diseases where Kv1.3 is implicated .
  • Inflammatory Response Modulation :
    • In experiments involving murine models of inflammation, this compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting macrophage activation. This suggests its potential use in treating inflammatory disorders .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityMechanismKey Findings
Kv1.3 InhibitionIon Channel ModulationSignificant inhibition observed at micromolar concentrations
Anti-inflammatoryCytokine RegulationDownregulation of TNF-alpha and IL-6 in murine models
GPCR ModulationReceptor InteractionAgonistic effects noted in specific signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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